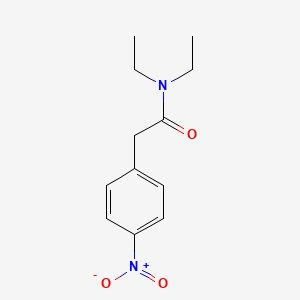
N,N-diethyl-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C12H16N2O3. It is a derivative of acetamide, where the hydrogen atoms of the amide group are replaced by diethyl and 4-nitrophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-nitroaniline is reacted with acetic anhydride to form N-acetyl-4-nitroaniline.
Step 2: N-acetyl-4-nitroaniline is then reacted with diethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: N,N-diethyl-2-(4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound may also act as a nucleophile in substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the diethyl groups.
N,N-diethyl-4-nitrobenzamide: Similar structure but with a benzamide group instead of an acetamide group.
N,N-diethyl-2-(4-aminophenyl)acetamide: The reduced form of N,N-diethyl-2-(4-nitrophenyl)acetamide.
Uniqueness
This compound is unique due to the presence of both diethyl and nitrophenyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-5-7-11(8-6-10)14(16)17/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
GDKVFFXDYCFHIA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


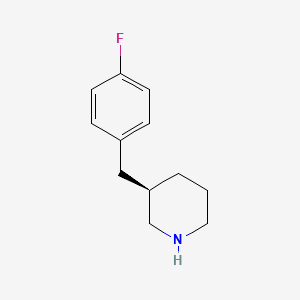
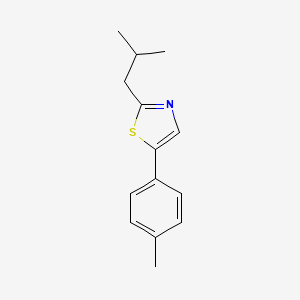


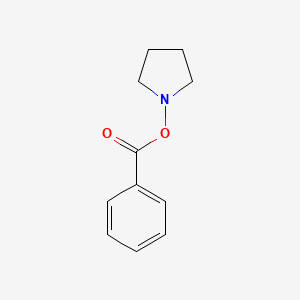
![N-(4-chloro-2-fluorophenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123998.png)

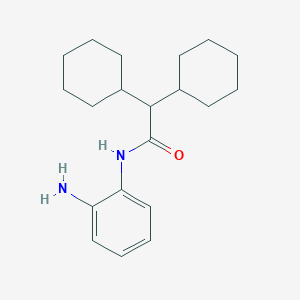

![2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
![7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine](/img/structure/B14124027.png)
![3-[(2-chlorophenyl)methyl]-9-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14124028.png)
![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)
